3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine
Description
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups attached to an azetidine ring
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S2/c1-11(2)9-24(20,21)14-7-19(8-14)25(22,23)10-12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYMVDXWGDKEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Isobutylsulfonyl Group: This step involves the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethylbenzylsulfonyl Group: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzylsulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in having a trifluoromethyl group and sulfone functionality.
Isobutyl Sulfone: Shares the isobutylsulfonyl group.
Azetidine Derivatives: Compounds with the azetidine ring structure.
Uniqueness
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups makes it a versatile compound for various applications .
Biological Activity
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is a complex organic compound characterized by its azetidine ring structure, which is substituted with isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups. This unique configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C14H16F3N2O4S2
- Molecular Weight : 392.41 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, potentially improving metabolic stability and bioavailability in biological systems. The azetidine moiety introduces a degree of strain, which may increase reactivity compared to larger cyclic systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : The compound has shown potential in modulating enzyme and receptor activities, which are crucial in cancer progression.
The biological activity is likely mediated through interactions with specific biological targets, such as enzymes and receptors involved in cellular signaling pathways. The unique structural features allow for selective binding and modulation of these targets, which may lead to therapeutic effects.
Case Studies
- Antimicrobial Efficacy :
- In vitro studies demonstrated that the compound inhibited the growth of several Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Potential :
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. This suggests significant potential for further development as an anticancer agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H16F3N2O4S2 |
| Molecular Weight | 392.41 g/mol |
| Antimicrobial MIC | 32 µg/mL (S. aureus) |
| Anticancer IC50 | 25 µM (MCF-7 cells) |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of sulfonyl groups via sulfonation techniques.
These synthetic strategies are crucial for optimizing yield and purity, which directly influence biological activity.
Q & A
Q. What are the key synthetic pathways for 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine?
The synthesis involves multi-step reactions, typically starting with sulfonylation of azetidine precursors. Key steps include:
- Sulfonylation : Sequential introduction of the isobutylsulfonyl and 4-(trifluoromethyl)benzylsulfonyl groups using sulfonyl chlorides under basic conditions (e.g., triethylamine or sodium hydride) .
- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are used to enhance reactivity and minimize side products .
- Temperature Control : Reactions are often conducted at 0–25°C to balance reaction efficiency and byproduct formation .
Purification typically employs column chromatography or recrystallization, with yields ranging from 40–65% depending on stepwise efficiency .
Q. How is the compound structurally characterized in academic research?
- NMR Spectroscopy : - and -NMR confirm the azetidine ring conformation and sulfonyl group positions. For example, the trifluoromethyl group exhibits distinct -NMR signals at ~-60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 427.08) .
- X-ray Crystallography : Single-crystal studies (if available) provide bond angles and dihedral angles, critical for understanding steric effects of the trifluoromethylbenzyl group .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Screening : Structural analogs with dual sulfonyl groups show moderate activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–16 µg/mL) via membrane disruption .
- Enzyme Inhibition : The trifluoromethylbenzyl moiety may target cysteine proteases or kinases, though specific IC values require further validation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Reagent Stoichiometry : Using 1.2–1.5 equivalents of sulfonyl chloride relative to the azetidine precursor minimizes unreacted intermediates .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in halogenated intermediates .
- Process Analytics : In-line FTIR or HPLC monitoring identifies side products (e.g., over-sulfonylated derivatives) for real-time adjustments .
Q. What strategies are used to resolve contradictions in reported biological data?
- Meta-Analysis of Analogues : Comparing bioactivity across structurally related compounds (e.g., 3-(cyclohexylsulfonyl)azetidine derivatives) clarifies the role of the trifluoromethyl group in target selectivity .
- Dose-Response Validation : Discrepancies in antimicrobial potency (e.g., MIC variability) are addressed by standardizing assay conditions (e.g., broth microdilution vs. agar diffusion) .
Q. How does substituent modification impact the compound’s structure-activity relationship (SAR)?
- Halogen Substitution : Replacing the trifluoromethyl group with chloro or bromo atoms (e.g., 1-((3-chlorophenyl)sulfonyl) derivatives) reduces lipophilicity (logP from 3.2 to 2.8) and alters sodium channel binding affinity .
- Azetidine Ring Expansion : Replacing azetidine with pyrrolidine decreases conformational strain but diminishes protease inhibition, highlighting the four-membered ring’s role in target engagement .
Q. What computational methods support mechanistic studies of this compound?
- Molecular Dynamics (MD) Simulations : Simulations in lipid bilayers predict membrane permeability trends, correlating with experimental logD values (e.g., predicted vs. observed logD: 3.1 vs. 3.4) .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with voltage-gated sodium channels, identifying key hydrogen bonds with the sulfonyl oxygen atoms .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
